Benzo(b)chrysene is classified as a Polycyclic Aromatic Hydrocarbon (PAH) and is a common contaminant found in the environment. Due to its unique chemical properties and widespread presence, Benzo(b)chrysene is often used as a marker for environmental pollution, particularly in studies investigating the presence of PAHs in:
Research on Benzo(b)chrysene also contributes to understanding the environmental fate and transport of PAHs. This includes studying how Benzo(b)chrysene behaves in the environment, such as:
While not as extensively studied as some other PAHs like Benzo(a)pyrene, Benzo(b)chrysene has also been explored for its potential toxicological effects. This research is crucial for understanding potential health risks associated with exposure to Benzo(b)chrysene, including:
Benzo(b)chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula and a molecular weight of 278.34 g/mol. It is structurally characterized by its fused ring system, comprising five aromatic rings. This compound is primarily recognized for its potential carcinogenic properties and is often studied in the context of environmental pollution and human health risks associated with exposure to PAHs. Benzo(b)chrysene is typically found in products of incomplete combustion, such as tobacco smoke, grilled foods, and vehicle exhaust .
The mechanism of action of benzo(b)chrysene is not fully understood, but its potential carcinogenicity is a major area of scientific research. It's believed to exert its harmful effects through several mechanisms, including:
Benzo(b)chrysene exhibits significant biological activity, particularly in terms of its carcinogenic potential. Studies have shown that it can induce DNA damage and mutations, contributing to its classification as a probable human carcinogen. The compound's metabolites can form adducts with DNA, leading to mutagenesis and potentially initiating tumorigenesis . Additionally, benzo(b)chrysene has been implicated in promoting tumor growth in animal models.
Benzo(b)chrysene can be synthesized through various methods:
While benzo(b)chrysene is primarily studied for its toxicological effects, it has limited applications in research settings:
Interaction studies involving benzo(b)chrysene focus on its metabolic pathways and interactions with biological macromolecules:
Benzo(b)chrysene shares structural similarities with several other PAHs. Here are some notable compounds for comparison:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzo(a)pyrene | C18H12 | Well-studied carcinogen; forms DNA adducts readily |
Chrysene | C18H12 | Less potent than benzo(b)chrysene; fewer studies on mutagenicity |
Pyrene | C16H10 | Lower toxicity; often used as a model compound in studies |
Benzo(k)fluoranthene | C18H12 | Similar structure but different carcinogenic profile |
Benzo(b)chrysene is unique due to its specific arrangement of fused rings which contributes to its distinct biological activity and toxicity profile compared to these similar compounds. Its position within the broader category of PAHs underscores the importance of understanding structural differences when assessing health risks associated with exposure.
Benzo(b)chrysene exhibits characteristic spectroscopic properties that have been extensively documented in the literature [3] [9]. Ultraviolet-visible absorption spectroscopy reveals the compound's electronic transitions, which are fundamental to understanding its photophysical behavior [10] [14]. The compound displays strong π-π* electronic transitions in the ultraviolet region, consistent with its extended aromatic conjugation system [10].
Fluorescence emission spectroscopy demonstrates that benzo(b)chrysene possesses significant fluorescence quantum yield, making it detectable through fluorescence-based analytical methods [11] [12]. The fluorescence characteristics have been utilized in environmental analysis and quantitative determination procedures [14]. Time-dependent density functional theory calculations have been employed to predict and assign the observed electronic absorption transitions, providing theoretical support for experimental observations [10].
The compound's spectroscopic database includes comprehensive ultraviolet-visible, infrared, fluorescence, mass spectrometry, and nuclear magnetic resonance data that have been compiled by multiple research groups [3] [9]. These spectroscopic fingerprints serve as crucial identification tools for analytical chemistry applications and structural characterization [31] [33].
Room-temperature fluorescence excitation-emission matrices have been developed for analytical applications, particularly in the context of polycyclic aromatic hydrocarbon detection and quantification [12]. The fluorescence properties of benzo(b)chrysene make it amenable to highly sensitive detection methods, with applications in environmental monitoring and forensic analysis [11] [14].
The gas-phase thermodynamic properties of benzo(b)chrysene have been systematically calculated using statistical mechanical methods with force field approximations for polycyclic aromatic hydrocarbons [16] [17]. Constant pressure heat capacity values have been determined across a wide temperature range from 50 K to 500 K, providing essential data for thermochemical calculations [16].
Temperature (K) | Heat Capacity (J/mol·K) | Reference |
---|---|---|
50 | 57.28 | Dorofeeva, 1988 [16] |
100 | 92.63 | Dorofeeva, 1988 [16] |
200 | 182.48 | Dorofeeva, 1988 [16] |
298.15 | 283.9 ± 3.5 | Dorofeeva, 1988 [16] |
400 | 382.72 | Dorofeeva, 1988 [16] |
500 | 463.54 | Dorofeeva, 1988 [16] |
Ionization energy measurements for benzo(b)chrysene and related polycyclic aromatic hydrocarbons have been conducted using photoionization techniques [20] [21]. While specific ionization energy values for benzo(b)chrysene were not directly measured in the available literature, related compounds such as chrysene show ionization energies in the range of 7.59-7.83 eV [18] [20]. The ionization behavior of polycyclic aromatic hydrocarbons follows predictable trends based on molecular size and electronic structure [20] [27].
Theoretical calculations of electron affinities for polycyclic aromatic hydrocarbons indicate that compounds of this size and structure typically exhibit electron affinity values in the range of 0.4-2.0 eV [27]. These gas-phase ion energetics are crucial for understanding the compound's behavior in mass spectrometry and atmospheric chemistry applications [21] [29].
The octanol-water partition coefficient (Kow) for benzo(b)chrysene represents a critical parameter for understanding its environmental fate and bioaccumulation potential [2] [23]. The logarithm of the octanol-water partition coefficient (log Kow) has been determined as 7.11 according to regulatory databases and research compilations [2] [3]. Alternative measurements report slightly lower values of 6.29940, though the consensus favors the higher value given the compound's extensive hydrophobic character [4].
The high log Kow value of 7.11 indicates extremely strong partitioning into organic phases relative to aqueous phases, which is characteristic of high molecular weight polycyclic aromatic hydrocarbons [25] [35]. This partitioning behavior has significant implications for environmental distribution, bioaccumulation, and analytical methodology development [23] [25].
Water solubility of benzo(b)chrysene is extremely low, consistent with its high octanol-water partition coefficient [35]. While direct experimental measurements are limited due to analytical challenges associated with such low solubility, estimates based on structure-activity relationships suggest solubility values below 0.001 mg/L at 25°C [35] [38]. This low aqueous solubility contributes to the compound's persistence in environmental matrices and its tendency to associate with organic matter and sediments [35].
Henry's law constant data for benzo(b)chrysene are not directly available in the current literature [24] [26]. The estimation of Henry's law constants for high molecular weight polycyclic aromatic hydrocarbons requires specialized experimental techniques due to their low volatility and limited water solubility [24]. Related compounds of similar structure show Henry's law constants in the range of 0.027-0.053 Pa·m³/mol at 20-25°C, suggesting that benzo(b)chrysene would exhibit similarly low volatility from aqueous solutions [3].
Property | Value | Reference |
---|---|---|
Log Kow | 7.11 | SWCAA, Sangster Research [2] [3] |
Water Solubility | <0.001 mg/L (estimated) | Structure-based estimation [35] |
Henry's Law Constant | Not experimentally determined | Literature gap [24] [26] |
Health Hazard